N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide
CAS No.: 865614-57-9
Cat. No.: VC11880761
Molecular Formula: C30H28N2O5S
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865614-57-9 |
|---|---|
| Molecular Formula | C30H28N2O5S |
| Molecular Weight | 528.6 g/mol |
| IUPAC Name | N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C30H28N2O5S/c1-21-11-17-25(18-12-21)38(34,35)32(22-13-15-24(36-2)16-14-22)19-23(33)20-37-31-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,33H,19-20H2,1-2H3 |
| Standard InChI Key | MKAWFTGWTGWLRG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s IUPAC name, N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, reflects its intricate structure. Key components include:
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Sulfonamide group: A benzenesulfonamide unit substituted with a methyl group at the para position, contributing to electron-withdrawing effects and metabolic stability.
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Fluorenylideneaminooxy motif: A fluoren-9-ylidene group conjugated to an aminooxy linkage, enhancing π-π stacking interactions and molecular rigidity.
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Hydroxypropyl-methoxyphenyl side chain: A 2-hydroxypropyl bridge connecting the sulfonamide nitrogen to a 4-methoxyphenyl group, introducing hydrophilicity and hydrogen-bonding potential.
The SMILES string CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC codifies this arrangement, highlighting the spatial connectivity of aromatic rings and functional groups.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of this compound typically proceeds through sequential nucleophilic substitutions and condensation reactions:
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Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with a primary amine yields the sulfonamide core.
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Fluorenylidene Conjugation: Introducing the fluorenylideneaminooxy group via Schiff base formation between 9-fluorenone and hydroxylamine derivatives.
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Side Chain Incorporation: Coupling the intermediate with 4-methoxyphenylpropylamine under Mitsunobu conditions to install the hydroxypropyl-methoxyphenyl moiety.
A comparative analysis with structurally analogous compounds, such as (2R)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methyl-N-(methylsulfonyl)propanamide , reveals shared intermediates like fluorenylideneaminooxy precursors, underscoring the versatility of this functional group in organic synthesis.
Physicochemical Properties
Molecular and Thermal Metrics
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₈N₂O₅S |
| Molecular Weight | 528.6 g/mol |
| Exact Mass | 528.1719 Da |
| LogP (Predicted) | 4.2 ± 0.3 |
| Hydrogen Bond Donors | 2 (hydroxy and sulfonamide) |
| Hydrogen Bond Acceptors | 7 (oxygen and nitrogen atoms) |
Data derived from PubChem and VulcanChem entries indicate moderate lipophilicity (LogP ≈ 4.2), suggesting balanced membrane permeability and aqueous solubility . The compound’s melting point and thermal stability remain uncharacterized in public datasets.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR would resolve aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxy/methoxy signals (δ 3.7–5.0 ppm).
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Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion peak at m/z 529.1793 [M+H]⁺.
Applications in Drug Development
Lead Compound Optimization
Structural modifications—such as replacing the methoxy group with halogens or altering the fluorenylidene substituents—could enhance potency or reduce off-target effects.
Combination Therapies
Synergy with β-lactam antibiotics or efflux pump inhibitors merits investigation to combat multidrug-resistant bacteria.
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